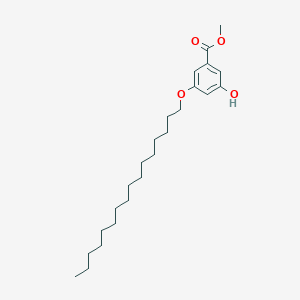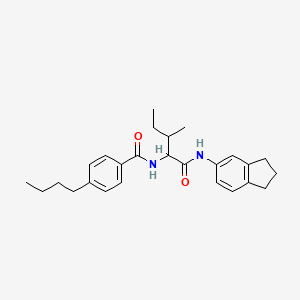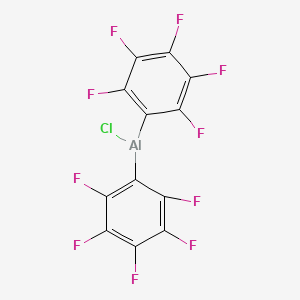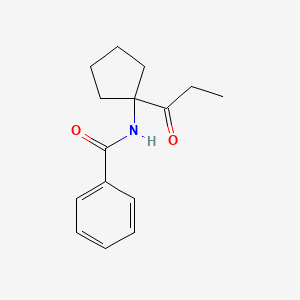
1,8-Nonadiene-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Nonadiene-4,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of two hydroxyl groups (-OH) and two double bonds (C=C) within its nine-carbon chain structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Nonadiene-4,6-diol can be synthesized through several methods. One common approach involves the use of starting materials such as 1,8-nonadiene and appropriate reagents to introduce the hydroxyl groups. The reaction typically involves the use of oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to obtain the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Nonadiene-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
1,8-Nonadiene-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Nonadiene-4,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
1,8-Nonadiene-4,6-diol can be compared with other similar compounds such as:
1,8-Nonadiene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,8-Nonanediol: Lacks double bonds, resulting in different chemical properties and reactivity.
1,6-Hexadiene-3,5-diol: Has a shorter carbon chain and different positioning of functional groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its combination of hydroxyl groups and double bonds, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
491879-98-2 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
nona-1,8-diene-4,6-diol |
InChI |
InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-4,8-11H,1-2,5-7H2 |
Clé InChI |
LHKAUHASHIRZBL-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC(CC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)



![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)


